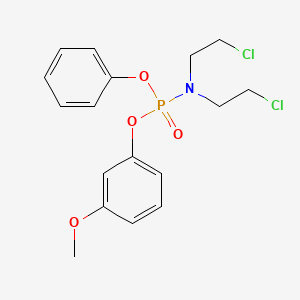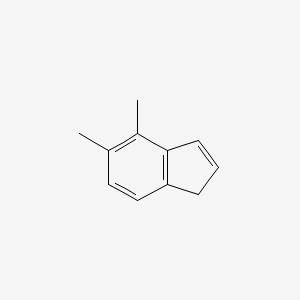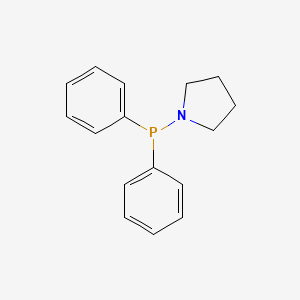
1-(Diphenylphosphanyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphanyl)pyrrolidine is an organophosphorus compound that features a pyrrolidine ring bonded to a diphenylphosphanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphanyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diphenylphosphanyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The diphenylphosphanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles like alkyl halides.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
1-(Diphenylphosphanyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential in drug design and development, particularly as a scaffold for bioactive molecules.
Medicine: Research is ongoing to investigate its role in developing new therapeutic agents.
Industry: It finds applications in the synthesis of fine chemicals and materials science.
Mécanisme D'action
The mechanism by which 1-(Diphenylphosphanyl)pyrrolidine exerts its effects is primarily through its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, enhancing reaction rates and selectivity. The molecular targets often involve transition metals, and the pathways include various catalytic processes such as hydrogenation, cross-coupling, and polymerization.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
1-(Diphenylphosphanyl)ethane: A related compound with a different backbone structure.
1-(Diphenylphosphanyl)butane: Similar in structure but with a longer alkyl chain.
Uniqueness: 1-(Diphenylphosphanyl)pyrrolidine is unique due to its pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with metal centers and can lead to different catalytic behaviors compared to other phosphine ligands.
Propriétés
Numéro CAS |
22859-55-8 |
|---|---|
Formule moléculaire |
C16H18NP |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
diphenyl(pyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C16H18NP/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
Clé InChI |
JWDLQVCUBLWXFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


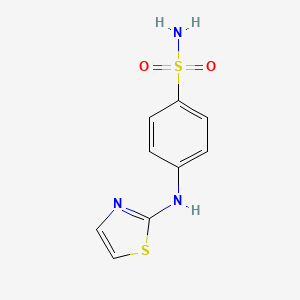
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
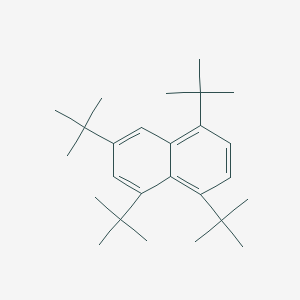
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)

![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

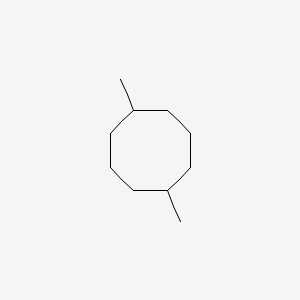
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

